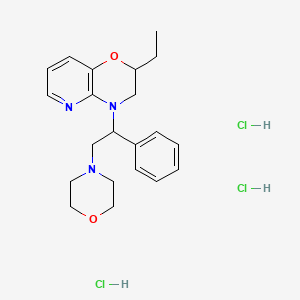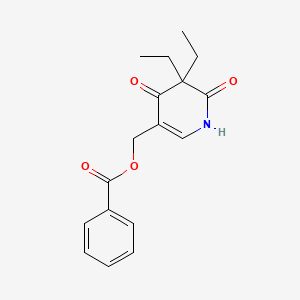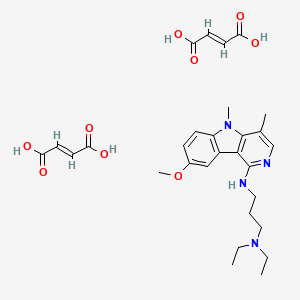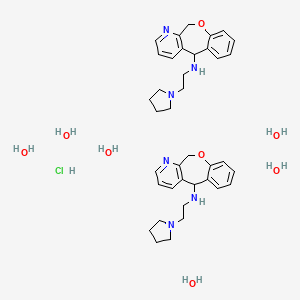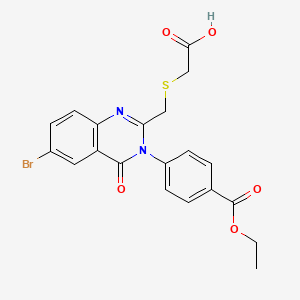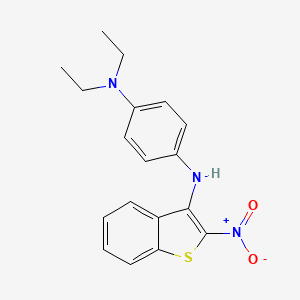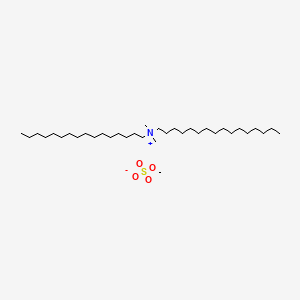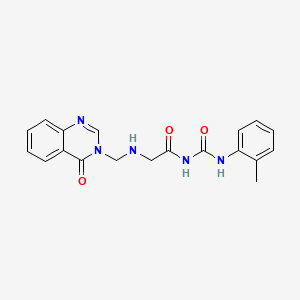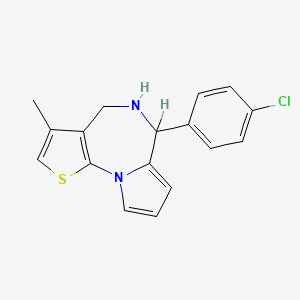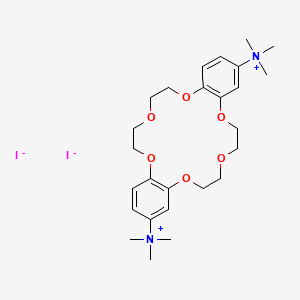
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium, 6,7,9,10,17,18,20,21-octahydro-N,N,N,N',N',N'-hexamethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium, 6,7,9,10,17,18,20,21-octahydro-N,N,N,N’,N’,N’-hexamethyl-, diiodide is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that can form complexes with cations. The compound’s structure allows it to interact with various ions, making it useful in a range of scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium involves multiple steps, starting with the preparation of the dibenzo crown ether core. This is typically achieved through the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst. The resulting dibenzo crown ether is then subjected to further reactions to introduce the diaminium groups and the hexamethyl substituents. The final step involves the addition of iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.
化学反応の分析
Types of Reactions
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the crown ether core.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different alcohols or amines.
科学的研究の応用
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in studies involving ion transport and membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various ions.
Industry: Utilized in the production of liquid crystal polyesters and other advanced materials.
作用機序
The mechanism of action of Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium involves its ability to form stable complexes with cations. This interaction is facilitated by the crown ether structure, which provides a cavity that can accommodate various ions. The compound’s hexamethyl substituents enhance its solubility and stability, making it effective in various applications. The molecular targets and pathways involved depend on the specific ions and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Dibenzo-18-crown-6: A similar crown ether with a slightly different structure and properties.
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecane: Another related compound with different substituents.
Uniqueness
Dibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diaminium stands out due to its unique combination of diaminium groups and hexamethyl substituents, which enhance its solubility and stability. This makes it particularly useful in applications requiring strong and stable ion complexes.
特性
CAS番号 |
125239-74-9 |
|---|---|
分子式 |
C26H40I2N2O6 |
分子量 |
730.4 g/mol |
IUPAC名 |
trimethyl-[25-(trimethylazaniumyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]azanium;diiodide |
InChI |
InChI=1S/C26H40N2O6.2HI/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23;;/h7-10,19-20H,11-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
HWYXFUUQPWZEDJ-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)[N+](C)(C)C)OCCOCCO2.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)

